molecular formula C5H9N3O3 B12323973 6-Amino-2-oxo-1,3-diazinane-4-carboxylic acid

6-Amino-2-oxo-1,3-diazinane-4-carboxylic acid

Cat. No.: B12323973
M. Wt: 159.14 g/mol
InChI Key: JXGFERSANKXHLZ-UHFFFAOYSA-N
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Description

6-Amino-2-oxo-1,3-diazinane-4-carboxylic acid is a heterocyclic compound with a unique structure that includes an amino group, a ketone, and a carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-oxo-1,3-diazinane-4-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of amino alcohols with carboxylic acids or their derivatives can lead to the formation of the desired diazinane ring structure .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts and specific solvents to facilitate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-oxo-1,3-diazinane-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines .

Scientific Research Applications

6-Amino-2-oxo-1,3-diazinane-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Amino-2-oxo-1,3-diazinane-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

Molecular Formula

C5H9N3O3

Molecular Weight

159.14 g/mol

IUPAC Name

6-amino-2-oxo-1,3-diazinane-4-carboxylic acid

InChI

InChI=1S/C5H9N3O3/c6-3-1-2(4(9)10)7-5(11)8-3/h2-3H,1,6H2,(H,9,10)(H2,7,8,11)

InChI Key

JXGFERSANKXHLZ-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(=O)NC1N)C(=O)O

Origin of Product

United States

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